molecular formula C13H8N4S2 B11227086 2-(Thiophen-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(Thiophen-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11227086
M. Wt: 284.4 g/mol
InChI Key: SAKOBYVBIFQOOA-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining thiophene and triazolopyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

2-(Thiophen-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine depends on its application:

Comparison with Similar Compounds

  • Thiazolo[3,2-b][1,2,4]triazole
  • Triazolo[3,4-b][1,3,4]thiadiazine
  • Triazolo[4,3-b][1,2,4,5]tetrazine

Uniqueness: 2-(Thiophen-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of thiophene and triazolopyrimidine rings, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C13H8N4S2

Molecular Weight

284.4 g/mol

IUPAC Name

2-thiophen-2-yl-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H8N4S2/c1-2-11(19-6-1)12-15-13-14-5-3-10(17(13)16-12)9-4-7-18-8-9/h1-8H

InChI Key

SAKOBYVBIFQOOA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CC=NC3=N2)C4=CSC=C4

Origin of Product

United States

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